Diethyl (4-Chloro-2-nitrophenyl)phosphonate Diethyl (4-Chloro-2-nitrophenyl)phosphonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18362740
InChI: InChI=1S/C10H13ClNO5P/c1-3-16-18(15,17-4-2)10-6-5-8(11)7-9(10)12(13)14/h5-7H,3-4H2,1-2H3
SMILES:
Molecular Formula: C10H13ClNO5P
Molecular Weight: 293.64 g/mol

Diethyl (4-Chloro-2-nitrophenyl)phosphonate

CAS No.:

Cat. No.: VC18362740

Molecular Formula: C10H13ClNO5P

Molecular Weight: 293.64 g/mol

* For research use only. Not for human or veterinary use.

Diethyl (4-Chloro-2-nitrophenyl)phosphonate -

Specification

Molecular Formula C10H13ClNO5P
Molecular Weight 293.64 g/mol
IUPAC Name 4-chloro-1-diethoxyphosphoryl-2-nitrobenzene
Standard InChI InChI=1S/C10H13ClNO5P/c1-3-16-18(15,17-4-2)10-6-5-8(11)7-9(10)12(13)14/h5-7H,3-4H2,1-2H3
Standard InChI Key XAAKPNBMTCKAAY-UHFFFAOYSA-N
Canonical SMILES CCOP(=O)(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])OCC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Diethyl (4-Chloro-2-nitrophenyl)phosphonate features a phosphorus atom bonded to two ethoxy groups and a 4-chloro-2-nitrophenyl ring. The nitro (-NO2_2) and chloro (-Cl) substituents on the aromatic ring confer electron-withdrawing effects, enhancing the compound's electrophilic character. This configuration is critical for its reactivity in cross-coupling and phosphorylation reactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H13ClNO5P\text{C}_{10}\text{H}_{13}\text{ClNO}_5\text{P}
Molecular Weight293.64 g/mol
CAS Number1313997-63-5
DensityNot reported-
Melting/Boiling PointsNot reported-

Synthesis and Optimization

Conventional Synthetic Routes

A patent by CN104277072A describes a method for synthesizing vinyl phosphonate derivatives using 1-nitro-2-aryl-ethene precursors and diethyl phosphite . Although the patent focuses on (E)-2-aryl vinyl phosphonates, the conditions are adaptable for Diethyl (4-Chloro-2-nitrophenyl)phosphonate:

  • Reactants: 1-nitro-2-(4-chloro-phenyl)ethene, diethyl phosphite.

  • Catalysts: Manganese acetate (0.75 mmol) and copper acetate (0.025 mmol).

  • Solvent: Methanol at 40°C.

  • Yield: 83% after column chromatography .

Green Chemistry Approaches

Recent advancements emphasize solvent-free reactions and ultrasound-assisted synthesis. For example, α-ureidophosphonates were synthesized under ultrasound irradiation with a 72–87% yield, suggesting potential for optimizing Diethyl (4-Chloro-2-nitrophenyl)phosphonate synthesis under milder conditions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While direct 1H^1\text{H}- and 13C^{13}\text{C}-NMR data for Diethyl (4-Chloro-2-nitrophenyl)phosphonate are unavailable, analogs like Diethyl [α-ureido-(4-chlorophenyl)]methyl phosphonate exhibit diagnostic peaks:

  • 1H^1\text{H}-NMR: Ethoxy protons at δ 1.10–1.34 ppm (triplets), aromatic protons at δ 7.25–7.55 ppm .

  • 31P^{31}\text{P}-NMR: Phosphorus signal at δ 21.82 ppm .

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) of related compounds, such as Diethyl ((4-chlorophenyl)(pyrimidin-2-ylamino)methyl)phosphonate, shows a molecular ion peak at m/zm/z 321.1 ([M+H]+^+) .

Challenges and Future Directions

Knowledge Gaps

  • Toxicity Data: No studies on ecotoxicological or mammalian toxicity are available.

  • Scalability: Current synthetic methods require optimization for industrial-scale production.

Research Opportunities

  • Catalyst Design: Exploring heterogeneous catalysts to improve reaction efficiency.

  • Biological Screening: Evaluating antiparasitic and anticancer activity, inspired by antileishmanial α-aminophosphonates .

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